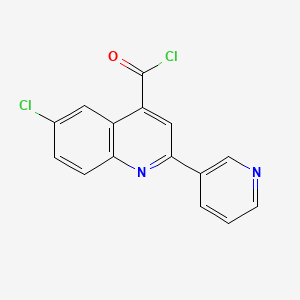

6-Chloro-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride

描述

6-Chloro-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride is a quinoline-based heterocyclic compound with a pyridin-3-yl substituent at position 2, a chlorine atom at position 6, and a reactive carbonyl chloride group at position 4. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and chemical synthesis applications. Its molecular formula is estimated as C₁₅H₁₀Cl₃N₂O (MW ≈ 340.35 g/mol), derived from structural analysis .

属性

IUPAC Name |

6-chloro-2-pyridin-3-ylquinoline-4-carbonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8Cl2N2O/c16-10-3-4-13-11(6-10)12(15(17)20)7-14(19-13)9-2-1-5-18-8-9/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCVHMDLJURVRMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 6-Chloro-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride involves several steps. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve large-scale reactions under controlled environments to maintain consistency and quality .

化学反应分析

6-Chloro-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation and reduction reactions depending on the reagents and conditions used.

Hydrolysis: The compound can be hydrolyzed to form corresponding acids and other derivatives.

Common reagents used in these reactions include strong acids, bases, and oxidizing agents . The major products formed depend on the specific reaction conditions and reagents used .

科学研究应用

6-Chloro-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various chemical compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the development of new materials and chemical processes.

作用机制

Similar compounds to 6-Chloro-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride include other quinoline derivatives and pyridinyl-substituted compounds . These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications . The uniqueness of this compound lies in its specific substitution pattern and the resulting properties .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared to two close analogs:

6-Bromo-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride

6-Methyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride

Table 1: Key Structural and Physical Properties

Spectroscopic and Analytical Data

- NMR Analysis :

- highlights that substituents in regions A (positions 39–44) and B (29–36) cause distinct chemical shifts, enabling precise structural differentiation. For example, the chloro group in the target compound induces upfield shifts compared to bromo or methyl analogs .

生物活性

6-Chloro-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride is a synthetic compound belonging to the quinoline family, which has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of anticancer research. This article explores its biological activity, including mechanisms of action, cytotoxicity, and its implications in drug development.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula : C₁₅H₉ClN₂O

- Molecular Weight : 339.61 g/mol

- CAS Number : 1332529-72-2

Its structure features a quinoline core with a chlorinated pyridine substituent and a carbonyl chloride functional group, which may influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation. For instance, chlorinated quinolines have been shown to affect topoisomerase activity, which is crucial for DNA replication and repair .

- Cytotoxic Activity : Studies indicate that chlorinated compounds exhibit significant cytotoxic effects against various cancer cell lines, including T47D (breast cancer) and HeLa (cervical cancer) cells. The presence of chlorine enhances the cytotoxic properties of these compounds .

- DNA Intercalation : The quinoline moiety can intercalate into DNA, potentially disrupting replication processes and leading to apoptosis in cancer cells.

Biological Activity Data

Recent studies have provided quantitative data on the biological effects of this compound:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| T47D | 12.5 | Topoisomerase inhibition |

| HeLa | 15.0 | DNA intercalation |

| HCT15 | 10.0 | Enzyme inhibition |

IC50 values represent the concentration required to inhibit cell growth by 50% .

Case Studies

- Study on Anticancer Efficacy : A study published in PubMed evaluated the cytotoxic effects of various chlorinated quinoline derivatives, including this compound. The results demonstrated potent activity against T47D cells, suggesting that modifications to the chlorine substituent can enhance anticancer properties .

- Mechanistic Insights : Research conducted on similar compounds indicates that chlorinated quinolines can induce apoptosis through oxidative stress pathways, leading to increased levels of reactive oxygen species (ROS) in cancer cells . This mechanism highlights the potential of this compound as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。